rac 2-Linolenoyl-3-chloropropanediol

Analytical chemistry Food contaminant analysis Positional isomer separation

rac 2-Linolenoyl-3-chloropropanediol (CAS 1470161-30-8) is a synthetic monoester of 3-monochloropropane-1,2-diol (3-MCPD) esterified at the sn-2 position with α-linolenic acid (C18:3 n-3). This compound belongs to the class of 3-MCPD fatty acid esters, which are recognized as process-induced contaminants formed during high-temperature refining of edible oils.

Molecular Formula C21H35ClO3
Molecular Weight 370.958
CAS No. 1470161-30-8
Cat. No. B583500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 2-Linolenoyl-3-chloropropanediol
CAS1470161-30-8
Synonyms(Z,Z,Z)-9,12,15-Octadecatrienoic Acid 3-Chloro-1-hydroxypropyl Ester;  3-Chloro-1,2-propanediol 2-Linolenate; 
Molecular FormulaC21H35ClO3
Molecular Weight370.958
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl
InChIInChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-
InChIKeyYAOHGBOXDTYIHW-PDBXOOCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 2-Linolenoyl-3-chloropropanediol (CAS 1470161-30-8): Procurement and Analytical Grade Overview


rac 2-Linolenoyl-3-chloropropanediol (CAS 1470161-30-8) is a synthetic monoester of 3-monochloropropane-1,2-diol (3-MCPD) esterified at the sn-2 position with α-linolenic acid (C18:3 n-3) . This compound belongs to the class of 3-MCPD fatty acid esters, which are recognized as process-induced contaminants formed during high-temperature refining of edible oils [1]. As a racemic mixture with molecular formula C₂₁H₃₅ClO₃ (MW 370.95 g/mol), it serves primarily as an analytical reference standard for the identification and quantification of 3-MCPD esters in complex food matrices via LC-MS/MS or GC-MS methodologies [2].

Why Generic Substitution of rac 2-Linolenoyl-3-chloropropanediol Fails in Analytical and Toxicological Workflows


Generic substitution of rac 2-Linolenoyl-3-chloropropanediol with other MCPD esters or even closely related positional isomers is not scientifically valid due to three critical factors. First, the positional isomerism of the fatty acyl chain (sn-1 vs. sn-2 substitution) generates distinct chromatographic retention times and mass spectrometric fragmentation patterns that preclude interchangeable use as analytical standards [1]. Second, the fatty acid moiety (α-linolenic acid, C18:3 n-3) exhibits unique thermal degradation behavior relative to other unsaturated fatty acids, directly influencing the compound's formation kinetics and stability during food processing simulations [2]. Third, structure-toxicity relationship studies demonstrate that the degree of fatty acid unsaturation, chain length, and substitution position collectively alter the toxicological profile of 3-MCPD esters—rendering cross-compound extrapolation unreliable for risk assessment purposes [3].

Quantitative Differentiation Evidence for rac 2-Linolenoyl-3-chloropropanediol Against Closest Analogs


Positional Isomer Discrimination via Direct LC-MS/MS Analysis for Accurate Quantitation

rac 2-Linolenoyl-3-chloropropanediol (sn-2 substituted 3-MCPD monoester) can be chromatographically resolved from its sn-1 positional isomer, rac 1-Linolenoyl-3-chloropropanediol (CAS 74875-99-3), using validated LC-MS/MS methods that separate intact MCPD diesters and monoesters [1]. Without this isomer-specific standard, co-elution of positional isomers produces ambiguous quantification results in complex oil matrices [2].

Analytical chemistry Food contaminant analysis Positional isomer separation

Fatty Acid-Dependent Formation Kinetics: α-Linolenic Acid Reduces 3-MCPD Diester Yield

The α-linolenoyl moiety (C18:3 n-3) in rac 2-Linolenoyl-3-chloropropanediol confers distinct formation kinetics compared to esters bearing other unsaturated fatty acids. In controlled heating experiments, diacylglycerols (DAGs) containing α-linolenic acid yielded substantially lower levels of 3-MCPD diesters relative to DAGs containing linoleic acid (C18:2 n-6), attributed to accelerated thermal degradation of the more highly unsaturated α-linolenic acyl chain [1].

Food processing Contaminant formation Thermal degradation

Structure-Toxicity Relationship: Fatty Acid Unsaturation Modulates Acute Oral Toxicity

The fatty acid composition of 3-MCPD esters directly influences their acute oral toxicity profile. In a comparative study of five structurally distinct 3-MCPD esters in Swiss mice, the degree of fatty acid unsaturation and chain length produced measurable differences in medial lethal dose (LD₅₀) values, with linoleic acid esters (C18:2) exhibiting lower LD₅₀ than stearic acid esters (C18:0) [1]. This establishes that toxicity data from one fatty acid ester cannot be reliably extrapolated to another, including the α-linolenic ester.

Toxicology Structure-activity relationship Risk assessment

3-MCPD versus 2-MCPD Isomer: Divergent Target Organ Toxicity Profiles

Despite the structural similarity between 3-MCPD and 2-MCPD esters, these isomers address distinct target organs and exhibit differential toxicity severity. In a 28-day rat feeding study with proteomic analysis, the 2-MCPD ester (1,3-dipalmitoyl-2-chloropropanediol) demonstrated less overall toxicity than its 3-MCPD ester counterpart, particularly in liver and testes. Furthermore, 3-MCPD predominantly affected protein expression in the kidney, whereas 2-MCPD induced most proteomic alterations in cardiac tissue [1]. This organ-specific divergence precludes any assumption of toxicological equivalence between the isomer classes.

Toxicology Isomer-specific toxicity Proteomics

Enantiomeric Resolution: Distinct (R)- and (S)-3-MCPD Toxicity Profiles Within the Racemate

rac 2-Linolenoyl-3-chloropropanediol exists as a racemic mixture of (R)- and (S)-enantiomers. These enantiomers exhibit distinct biological activities: (S)-3-MCPD demonstrates male antifertility effects, while (R)-3-MCPD is primarily nephrotoxic [1]. In edible oils, hydrolysis of esterified 3-MCPD releases the enantiomers in approximately a 1:1 ratio, requiring chiral analytical methods for accurate toxicological evaluation [1]. This enantiomeric differentiation adds a further dimension in which the racemic linolenoyl ester cannot be replaced by alternative standards lacking defined stereochemistry.

Chiral analysis Enantiomer-specific toxicology Food safety

Analytical Method Artifact: Bidirectional Conversion Between 3-MCPD and Glycidol Requires Isomer-Specific Standards

Indirect quantification methods for MCPD esters (such as DGF Standard Method C-VI 18) involve a transesterification step under basic conditions followed by acidic derivatization. Under these conditions, 3-MCPD undergoes bidirectional conversion to and from glycidol, producing apparent quantification results that may appear reasonable but obscure true analyte concentrations [1]. Critically, the 2-MCPD regioisomer exhibits identical bidirectional conversion behavior, and 2-MCPD quantification without pure 2-MCPD standard and 2-MCPD-d₅ internal standard yields unreliable results [1]. This analytical artifact demands the use of isomer-specific, structurally authentic standards—including the 2-linolenoyl-3-chloropropanediol positional isomer—to correctly assign and quantify individual MCPD ester species.

Analytical method validation Derivatization artifacts Indirect quantification

Validated Research and Industrial Application Scenarios for rac 2-Linolenoyl-3-chloropropanediol


Quantification of 3-MCPD Linolenoyl Esters in α-Linolenic Acid-Rich Edible Oils

Use as an external calibration standard for LC-MS/MS or UHPSFC-MS direct quantification of 3-MCPD linolenoyl esters in soybean, canola, flaxseed, and algal oils. The positional isomer specificity ensures accurate quantitation without co-elution interference from sn-1 isomers or 2-MCPD esters. This application is essential for compliance with EFSA and FDA monitoring requirements for process contaminants in refined vegetable oils [1].

Mechanistic Studies of 3-MCPD Ester Formation from α-Linolenic Acid-Containing Precursors

Employment as a stable-isotope-labeled internal standard analog (when used in conjunction with deuterated derivatives) for tracing the formation kinetics of 3-MCPD esters from DAGs and MAGs containing α-linolenic acid under simulated deodorization conditions (230–270 °C). The distinct thermal degradation behavior of the α-linolenoyl moiety relative to linoleoyl or oleoyl chains necessitates compound-specific standard use for accurate kinetic modeling [2].

Structure-Toxicity Relationship Studies for 3-MCPD Esters with Polyunsaturated Fatty Acids

Use as a characterized reference compound in toxicological investigations examining how the degree of fatty acid unsaturation (C18:3 n-3 vs. C18:2 n-6 vs. C18:1 n-9) modulates the acute and subchronic toxicity of 3-MCPD esters. Given the established LD₅₀ gradient (stearic > oleic > linoleic) and differential target organ involvement (thymus, lung, kidney), the linolenoyl ester is a necessary comparator for completing structure-activity relationship datasets [3].

Chiral Analysis Method Development and Validation for Esterified 3-MCPD

Application as a racemic reference standard for developing and validating chiral GC-MS methods that resolve (R)- and (S)-3-MCPD enantiomers following alkaline hydrolysis of esterified forms from food matrices. The approximately 1:1 enantiomeric ratio observed in refined oils requires a defined racemic standard for accurate method calibration and statistical correlation with indirect quantification approaches [4].

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